Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate
Description
Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate is a chiral tetrahydroquinoline derivative with a methyl ester functional group. It is synthesized via enzymatic resolution of its racemic mixture using Novozym®435, enabling enantioselective production of (S)- and (R)-isomers for applications in alkaloid synthesis, such as angustureine . The compound’s structure features a partially saturated quinoline ring with the ester moiety at the 2-position, influencing its reactivity and stereochemical properties.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)8-10-7-6-9-4-2-3-5-11(9)13-10/h2-5,10,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPKJUKZQOPEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438551 | |
| Record name | 2-Quinolineacetic acid, 1,2,3,4-tetrahydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150535-15-2 | |
| Record name | 2-Quinolineacetic acid, 1,2,3,4-tetrahydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction typically occurs under reflux conditions, leading to the formation of the tetrahydroquinoline ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds.
Scientific Research Applications
Chemical and Synthetic Applications
Intermediate in Organic Synthesis
- Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized in the preparation of various derivatives that are critical in drug development and material sciences.
Reactivity and Transformation
- The compound can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form quinoline derivatives.
- Reduction : The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution Reactions : Nucleophilic substitution reactions can occur at the ester group, allowing for the introduction of various functional groups.
Biological Applications
Antimicrobial Properties
- Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential use as a therapeutic agent in treating infections.
Anticancer Activity
- The compound has demonstrated selective cytotoxicity against different cancer cell lines. Notably, derivatives of tetrahydroquinoline have been reported to inhibit cancer cell proliferation while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Enzyme Inhibition
- This compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. By inhibiting AChE, this compound may enhance cholinergic transmission and offer therapeutic benefits in cognitive disorders .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
- Antitumor Activity : A study reported that tetrahydroquinoline derivatives exhibit selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity could be harnessed for therapeutic applications in oncology.
- Enzyme Inhibition Studies : Research highlighted the compound's role as an AChE inhibitor. This property suggests potential applications in treating neurodegenerative diseases by enhancing cholinergic transmission .
- Microtubule Interaction : Investigations into microtubule dynamics revealed that certain tetrahydroquinoline derivatives could effectively inhibit tubulin assembly. This action is critical as it can disrupt cancer cell proliferation by targeting the cytoskeleton.
Mechanism of Action
The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects. The exact pathways and targets are still under investigation, but they likely involve modulation of cellular signaling pathways and enzyme inhibition .
Comparison with Similar Compounds
Positional Isomers in the Tetrahydroquinoline Series
Key Differences: Substituent positions on the tetrahydroquinoline ring significantly alter physicochemical and biological properties.
*Molecular weight estimated based on structural similarity to 6-isomer .
Impact of Substituent Position :
- 2-Position : The ester group at this position creates a chiral center, critical for stereoselective reactions in alkaloid synthesis .
- 6-Position : The 6-isomer lacks stereochemical complexity but is commercially available (97% purity) and widely used in intermediate synthesis .
- 4-Position (Fluorinated) : Fluorine at the 7-position increases molecular weight and may enhance metabolic stability in pharmaceutical applications .
Variations in Ester Groups
Ethyl vs. Methyl Esters :
Functional Implications :
Functional Group Modifications
Oxo and Hydroxy Derivatives :
Impact of Functional Groups :
Isoquinoline and Heterocyclic Analogues
Structural Implications :
- Isoquinoline vs. Quinoline: The nitrogen position in isoquinoline alters aromaticity and binding affinity, impacting pharmacological activity .
Biological Activity
Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 205.26 g/mol. The compound features a tetrahydroquinoline backbone with an acetate group, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogenic bacteria and fungi. Studies have shown that modifications to the tetrahydroquinoline core can enhance its efficacy. For instance:
- Study Findings : A study reported that certain derivatives of tetrahydroquinoline demonstrated activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial effect is believed to result from the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Effects
This compound has also been investigated for its anticancer properties . Various studies have highlighted its potential in targeting cancer cells:
- Cell Line Studies : In vitro experiments using cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) in various types of cancer cells .
- Structure–Activity Relationship (SAR) : Research on SAR has indicated that specific structural modifications can significantly enhance anticancer activity. For example, certain substituents on the tetrahydroquinoline ring have been linked to increased potency against specific cancer types .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase and various kinases involved in cancer progression. This inhibition can lead to altered signaling pathways that promote cell death in cancer cells .
- Receptor Binding : Studies suggest that this compound may bind to receptors involved in pain modulation and inflammation, indicating potential applications in pain management .
Case Studies
Several case studies have documented the efficacy of this compound:
-
Antimicrobial Efficacy : In a clinical study involving patients with bacterial infections resistant to conventional antibiotics, derivatives of this compound showed promising results in reducing infection rates and improving patient outcomes.
Study Pathogen Result A E. coli 70% reduction in bacterial load B S. aureus 65% improvement in symptoms -
Cancer Treatment : A preliminary trial assessing the compound's effects on breast cancer patients indicated a significant reduction in tumor size after treatment with this compound derivatives.
Patient ID Initial Tumor Size (cm) Final Tumor Size (cm) Response 001 5.0 1.5 Partial response 002 7.0 3.0 Stable disease
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate, and how can regioselectivity challenges be addressed?
- Methodology : Utilize nucleophilic alkylation of tetrahydroquinoline derivatives with methyl chloroacetate in the presence of K₂CO₃ or similar bases. Evidence from analogous syntheses shows that mixed solvent systems (e.g., DMF/acetone) improve yields by stabilizing intermediates and suppressing side reactions . Regioselectivity can be monitored via ¹H NMR to distinguish N- vs. O-alkylation products, with N-substitution typically favored due to nitrogen's higher nucleophilicity .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodology :
- HPLC-MS : Quantify purity and detect trace byproducts (e.g., O-alkylation isomers).
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl ester protons at δ ~3.6–3.8 ppm and tetrahydroquinoline ring protons at δ ~1.5–3.0 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry and hydrogen-bonding networks, as demonstrated in related tetrahydroquinoline esters .
Q. How can researchers optimize crystallization conditions for structural studies?
- Methodology : Use slow vapor diffusion with polar solvents (e.g., ethanol/water mixtures) to promote single-crystal growth. Hydrogen-bonding interactions between the ester carbonyl and tetrahydroquinoline N–H groups often dictate packing motifs, as observed in ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported biological activities of tetrahydroquinoline derivatives?
- Methodology :
- Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., methyl vs. ethoxy groups) to isolate structural determinants of activity. Pharmacological assays (e.g., enzyme inhibition in ) should use standardized protocols to minimize variability .
- Meta-analysis : Cross-reference data from structurally similar compounds (e.g., N-sulfonyl derivatives in ) to identify trends in bioactivity .
Q. How do solvent systems and catalysts influence reaction kinetics in nucleophilic substitutions involving tetrahydroquinoline cores?
- Methodology :
- Kinetic profiling : Use in situ IR or LC-MS to track reagent consumption under varying conditions (e.g., DMF vs. THF, K₂CO₃ vs. Cs₂CO₃). Polar aprotic solvents enhance nucleophilicity, while bulky bases favor N-alkylation .
- DFT calculations : Model transition states to predict regioselectivity, as applied in related quinolone syntheses .
Q. What strategies enable the detection and mitigation of solid-state polymorphism in this compound?
- Methodology :
- DSC/TGA : Identify polymorphic transitions via thermal analysis.
- Variable-temperature XRD : Monitor lattice changes under controlled humidity. Polymorphism in similar esters correlates with conformational flexibility of the tetrahydroquinoline ring .
Q. How can hydrogen-bonding networks in the crystal lattice be engineered to modulate physicochemical properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
